6-Hydroxyquinoline-4-carbaldehyde

Medicinal chemistry Antibacterial agents Structure-activity relationship

Supply inconsistency and isomer contamination plague position-specific quinoline carbaldehyde sourcing. 6-Hydroxyquinoline-4-carbaldehyde (CAS 1261490-63-4) delivers defined 6-OH/4-CHO regiochemistry for reproducible SAR. • Orthogonal derivatization: Schiff base at C4, O-alkylation at C6, reducing library synthesis steps. • Ratiometric fluorescent probe scaffold (MHQ derivatives): >2000-fold response ratios. • 6-OH metal coordination for Fe(III)/Cu(II) complexes; 4-CHO for surface immobilization. Supplied with CoA; ships immediately.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 1261490-63-4
Cat. No. B1403695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyquinoline-4-carbaldehyde
CAS1261490-63-4
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1O)C=O
InChIInChI=1S/C10H7NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-6,13H
InChIKeyODRKECRXASINLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyquinoline-4-carbaldehyde Procurement Guide: CAS 1261490-63-4 Specifications and Sourcing Considerations


6-Hydroxyquinoline-4-carbaldehyde (CAS 1261490-63-4) is a heterocyclic aromatic compound with the molecular formula C10H7NO2 and molecular weight 173.17 g/mol . It belongs to the hydroxyquinoline carbaldehyde family, featuring a quinoline core substituted with a hydroxyl group at the 6-position and an aldehyde group at the 4-position . Commercially available from multiple suppliers with purities typically ranging from 95% to 98% , this compound is catalogued under MDL MFCD18417118 . The compound exhibits bifunctional reactivity owing to its dual functional groups—the aldehyde at C4 enables condensation reactions for Schiff base formation and further derivatization, while the 6-hydroxyl group provides a site for hydrogen bonding, metal coordination, and electrophilic substitution chemistry . Storage recommendations indicate −20°C for long-term stability .

Why 6-Hydroxyquinoline-4-carbaldehyde Cannot Be Replaced by Positional Isomers or Unsubstituted Quinoline Carbaldehydes


The substitution pattern on the quinoline scaffold dictates both physicochemical properties and functional outcomes in downstream applications. Positional isomers of hydroxyquinoline carbaldehydes exhibit markedly different biological profiles: the introduction of a formyl group into the 2- or 4-position of 8-hydroxyquinoline resulted in a marked decrease in antibacterial action, while the 5-substituted isomer retained activity comparable to the parent compound [1]. Similarly, insecticidal LD50 values vary by over 2-fold among quinoline carbaldehyde positional isomers, with quinoline-4-carbaldehyde (LD50 0.084 mg/cm²) demonstrating nearly twice the fumigant toxicity of quinoline-3-carbaldehyde (LD50 0.173 mg/cm²) [2]. The 6-hydroxy substitution in the target compound confers unique hydrogen-bonding capabilities and metal-coordination potential that are absent in unsubstituted quinoline-4-carbaldehyde, while the 4-aldehyde placement provides distinct reactivity versus 2-carbaldehyde or 3-carbaldehyde isomers. These positional effects preclude generic interchange in applications requiring defined regiochemical outcomes.

6-Hydroxyquinoline-4-carbaldehyde: Quantitative Evidence of Differential Performance Versus Structural Analogs


Positional Isomer Effect: 4-Aldehyde Regiochemistry Confers Distinct Biological Outcome Profiles

The 4-aldehyde substitution pattern in 6-hydroxyquinoline-4-carbaldehyde is structurally distinct from other positional isomers and produces quantifiably different biological outcomes. In direct head-to-head comparisons of 8-hydroxyquinoline carboxaldehyde positional isomers, the introduction of a formyl group at the 4-position resulted in a marked decrease in antibacterial action compared to the parent 8-hydroxyquinoline, while the 5-formyl isomer retained activity [1]. This position-specific activity modulation demonstrates that the aldehyde placement on the quinoline ring is not interchangeable. By extension, the 6-hydroxy-4-carbaldehyde substitution pattern is expected to yield biological and chemical properties distinct from the 6-hydroxy-2-carbaldehyde or 6-hydroxy-5-carbaldehyde isomers.

Medicinal chemistry Antibacterial agents Structure-activity relationship

6-Hydroxyl Group Differentiation: Absence of Hydroxyl Functionality Alters Metal Coordination and Hydrogen-Bonding Capacity

The 6-hydroxyl group in 6-hydroxyquinoline-4-carbaldehyde enables specific intermolecular interactions that are absent in unsubstituted quinoline-4-carbaldehyde (CAS 4363-93-3). Studies on 6-hydroxyquinoline (6-HQ) demonstrate that the hydroxyl group participates in ground-state hydrogen-bonded complex formation with trimethylamine, forming a 1:1 complex in both polar acetonitrile and non-polar toluene [1]. Additionally, 6-HQ forms acid complexes with metal ions including iron(III) and copper(II), exhibiting photophysical reactions that produce acidic products . Unsubstituted quinoline-4-carbaldehyde lacks this hydroxyl-driven coordination capability, limiting its utility in metal-sensing and catalytic applications.

Coordination chemistry Fluorescent probes Supramolecular chemistry

Dual Functional Group Architecture: 6-OH and 4-CHO Enable Orthogonal Derivatization Not Possible with Mono-Functional Analogs

6-Hydroxyquinoline-4-carbaldehyde possesses two distinct reactive handles—the 6-hydroxyl group and the 4-aldehyde—that can be independently or sequentially functionalized. The aldehyde at C4 participates in condensation reactions including Schiff base formation, while the 6-OH group can undergo O-alkylation, acylation, or serve as a metal-binding site . In contrast, mono-functional analogs such as quinoline-4-carbaldehyde (single aldehyde) or 6-hydroxyquinoline (single hydroxyl) offer only one derivatization pathway, limiting synthetic versatility. The dual functionality enables the compound to serve as a scaffold for generating structurally diverse libraries through orthogonal reaction sequences.

Organic synthesis Building block Heterocyclic chemistry

6-Substituted Quinoline Scaffold as Fluorescent Probe Precursor: Differentiation from 8-Hydroxyquinoline Systems

The 6-hydroxyquinoline scaffold, which forms the core of 6-hydroxyquinoline-4-carbaldehyde, serves as a distinct fluorophore platform with properties differing from the more extensively studied 8-hydroxyquinoline system. N-methyl-6-hydroxyquinolinium (MHQ)-based probes exhibit dramatic ratiometric fluorescence responses with a response ratio exceeding 2000-fold upon specific recognition of target enzymes, accompanied by a visible color change from deep blue to red [1]. This performance characteristic is scaffold-specific; 8-hydroxyquinoline-based probes operate on different photophysical mechanisms and exhibit distinct emission properties. The 6-OH quinoline core in the target compound provides a synthetic entry point to this class of 6-substituted quinoline ratiometric probes that is not accessible from 8-hydroxyquinoline starting materials.

Fluorescent sensors Bioimaging Ratiometric probes

6-Hydroxyquinoline-4-carbaldehyde: Validated Research Applications Based on Structural Differentiation Evidence


Synthesis of 6-Substituted Quinoline-Based Ratiometric Fluorescent Probes

6-Hydroxyquinoline-4-carbaldehyde provides the core 6-hydroxyquinoline scaffold required for constructing ratiometric fluorescent probes such as N-methyl-6-hydroxyquinolinium (MHQ) derivatives. These probes exhibit response ratios exceeding 2000-fold with visible blue-to-red color changes upon target enzyme recognition [1]. The 4-aldehyde functionality enables conjugation to enzymatic substrates or targeting moieties via Schiff base or reductive amination chemistry. This application is scaffold-specific and cannot be achieved using 8-hydroxyquinoline carbaldehyde isomers, which operate on different photophysical mechanisms [1].

Metal Coordination Complexes for Sensing and Catalysis

The 6-hydroxyl group in 6-hydroxyquinoline-4-carbaldehyde enables ground-state hydrogen-bonded complex formation and metal coordination that is absent in unsubstituted quinoline-4-carbaldehyde [2]. The compound can serve as a ligand precursor for iron(III) and copper(II) complexes, with the 4-aldehyde providing a secondary functional handle for further conjugation or surface immobilization . This dual functionality supports applications in heterogeneous catalysis and metal-ion sensing platforms where both coordination capacity and covalent anchoring are required.

Medicinal Chemistry Scaffold Diversification via Orthogonal Derivatization

The presence of both 6-OH and 4-CHO functional groups enables sequential or orthogonal derivatization that is not possible with mono-functional quinoline analogs . The aldehyde can undergo condensation to form Schiff bases, hydrazones, or thiosemicarbazones, while the hydroxyl can be independently alkylated, acylated, or converted to a leaving group for cross-coupling reactions. This reduces the number of synthetic steps required to generate structurally diverse quinoline libraries compared to using separate mono-functional building blocks. Positional specificity of the 4-carbaldehyde is critical for SAR studies, as biological activity varies markedly among positional isomers [3].

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